molecular formula C8H9NO4S B14401627 2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol CAS No. 88543-37-7

2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol

Cat. No.: B14401627
CAS No.: 88543-37-7
M. Wt: 215.23 g/mol
InChI Key: DIXHUDOVHGPWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol is a nitro- and sulfinyl-substituted ethanol derivative. Its structure features a nitro group (-NO₂) at the ortho position of the benzene ring and a sulfinyl group (-SO-) attached to the ethan-1-ol backbone.

Properties

CAS No.

88543-37-7

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfinylethanol

InChI

InChI=1S/C8H9NO4S/c10-5-6-14(13)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2

InChI Key

DIXHUDOVHGPWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol typically involves the nitration of benzene derivatives followed by sulfinylation and subsequent reactions to introduce the ethan-1-ol group. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfinylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products include nitroso compounds or other oxidized derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol involves its reactive functional groups. The nitro group can participate in redox reactions, while the sulfinyl group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Key analogs from the evidence include:

Compound Name Key Functional Groups Structural Features
2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol (Target) Nitro (-NO₂), Sulfinyl (-SO-) Ortho-nitro and sulfinyl groups enhance electrophilicity; potential chiral center.
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23) Bromo (-Br), Methoxy (-OCH₃) Halogen and electron-donating methoxy group; higher molecular weight (C₉H₁₁BrO₂).
2-(5-(2-Aminopropyl)-2-methoxyphenyl)ethan-1-ol (22) Amino (-NH₂), Methoxy (-OCH₃) Amino group introduces nucleophilicity; methoxy enhances solubility in polar solvents.
2-(2-Azidoethoxy)ethan-1-ol (1) Azide (-N₃), Ether (-O-) Azide enables click chemistry; ether linkage improves flexibility.

Key Observations :

  • The target compound’s nitro and sulfinyl groups distinguish it from analogs with halogens, amines, or azides.
  • Sulfinyl groups may confer chirality, unlike the achiral methoxy or bromo substituents in compound 23.

Comparison :

  • Compound 23’s high yield (92%) reflects efficient borane-mediated reduction .
  • The target compound’s synthesis likely requires nitration and sulfinyl group introduction, which may involve harsher conditions (e.g., HNO₃/H₂SO₄ for nitration, oxidation for sulfinyl).

Spectroscopic and Physicochemical Properties

Available data for analogs:

Compound Name ¹H-NMR Shifts (Key Peaks) ¹³C-NMR Shifts (Key Peaks)
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23) δ 7.35 (d, Ar-H), δ 3.85 (s, -OCH₃), δ 3.70 (t, -CH₂OH) δ 160.1 (C-OCH₃), δ 55.2 (-OCH₃), δ 63.1 (-CH₂OH)
2-(2-Azidoethoxy)ethan-1-ol (1) δ 3.65–3.75 (m, -CH₂-O-), δ 1.75 (s, -OH) δ 70.5 (-CH₂-O-), δ 51.3 (-N₃)

Target Compound Predictions :

  • Expected ¹H-NMR: Aromatic protons near δ 7.5–8.5 (nitro group deshielding), sulfinyl proton at δ 2.5–3.5.
  • ¹³C-NMR: Sulfinyl carbon at δ 40–50, nitro carbon at δ 140–150.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.